(S)-Chlorpheniramine-d6 Maleate Salt

Description

Contextualizing (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt within Chiral Deuterated Pharmaceutical Chemistry

Stereoisomerism, where molecules have the same chemical formula but different spatial arrangements of atoms, is a critical characteristic in pharmaceuticals. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit distinct biological properties. researchgate.net One enantiomer might produce a therapeutic effect, while the other could be inactive or even cause adverse effects. researchgate.net

Deuterated chiral compounds are molecules that possess a chiral center and have been strategically labeled with deuterium (B1214612). A significant challenge with some chiral drugs is that their enantiomers can rapidly interconvert both in laboratory settings and within the body, making it difficult to isolate and administer the more beneficial enantiomer. acs.orgnih.gov

The introduction of deuterium at a hydrogen-containing chiral center can stabilize it through the deuterium kinetic isotope effect (DKIE), which reduces the rate of this stereoisomerization. nih.govacs.org This process, known as "deuterium-enabled chiral switching" (DECS), allows for the stabilization, isolation, and evaluation of individual, chirally pure enantiomers from what was previously an unstable racemic mixture. nih.govresearchgate.net This strategy offers a way to improve the therapeutic potential of such drugs. nih.govnih.gov

The use of deuterated analogs in drug design can lead to several improvements, such as:

Enhanced pharmacokinetic properties. nih.gov

Decreased toxicity by slowing the formation of harmful metabolites. nih.gov

Investigation of mechanisms of action. acs.org

Serving as nonradioactive tracers in pharmacokinetic and metabolism studies. acs.org

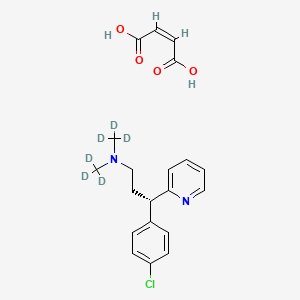

(S)-Chlorpheniramine-d6 Maleate Salt is the isotopically labeled version of the S-enantiomer of Chlorpheniramine (B86927). coompo.com The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. coompo.comscbt.com Specifically, the two methyl groups attached to the nitrogen atom are deuterated. sigmaaldrich.com

Below are the chemical details for this compound:

Chemical and Physical Properties:

| Property | Value | Citations |

| Chemical Name | (γS)-γ-(4-Chlorophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate | coompo.com |

| CAS Number | 1219806-45-7 | scbt.com |

| Molecular Formula | C₂₀H₁₇D₆ClN₂O₄ | scbt.com |

| Molecular Weight | 396.90 g/mol | scbt.com |

The parent compound, Chlorpheniramine, is a first-generation antihistamine. sigmaaldrich.com The "S" designation refers to the specific stereochemical configuration at the chiral center of the molecule. By creating the deuterated S-enantiomer, researchers have a valuable tool for various studies, including its use as an internal standard in clinical mass spectrometry. sigmaaldrich.commedchemexpress.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23ClN2O4 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1/i1D3,2D3; |

InChI Key |

DBAKFASWICGISY-WOHLNYLJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for S Chlorpheniramine D6 Maleate Salt and Analogous Deuterated Chiral Compounds

Modern Strategies for Regio- and Stereoselective Deuterium (B1214612) Incorporation.rsc.orgmdpi.com

The introduction of deuterium into a molecule at specific locations while maintaining or creating a desired stereochemistry is a significant challenge in synthetic chemistry. proquest.com Modern strategies have evolved from using simple deuterated reagents to employing sophisticated catalytic systems.

Catalytic hydrogen-deuterium exchange (HDX) represents a powerful method for replacing hydrogen with deuterium atoms. mdpi.comnih.gov This process often involves a deuterating agent like deuterium oxide (D₂O) and a metal catalyst. mdpi.comnih.gov The choice of catalyst is critical for selectivity. For instance, ruthenium (Ru) and palladium (Pd) catalysts are frequently used. nih.govrsc.org Ruthenium-on-carbon (Ru/C) has been shown to effectively catalyze H-D exchange on carbons adjacent to free hydroxyl groups with high chemo- and stereoselectivity. researchgate.net Similarly, palladium-based systems can achieve excellent deuterium incorporation at specific sites, such as the benzylic position, under mild conditions. nih.gov The mechanism often involves the coordination of the catalyst to a heteroatom (like nitrogen or oxygen) in the substrate, which directs the C-H activation and subsequent exchange at an adjacent carbon center. mdpi.comrsc.org

Reductive deuteration is another key strategy, which involves the reduction of a functional group with a deuterium source. researchgate.net A modern example is the use of samarium(II) iodide (SmI₂) with D₂O to reduce acyl chlorides to α,α-dideuterio alcohols, a method that tolerates a wide range of functional groups and provides excellent levels of deuterium incorporation. nih.gov This approach can also be applied to the reductive ring-opening of strained rings like cyclopropanes to yield site-selectively deuterated esters or alcohols. acs.org While classic methods use expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), newer single-electron transfer (SET) systems provide milder and more selective alternatives. nih.govthieme-connect.com

Table 1: Comparison of Chemical Deuteration Methods To view the data, click on the table rows.

Catalytic H-D Exchange

Catalyst/Reagents: Ru/C, Pd/C, Rh NPs, D₂O, D₂ gas mdpi.comnih.govresearchgate.netacs.org

Deuterium Source: D₂O, D₂ gas[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3rj9NLXHVIujAqQle4xn1JRdK8iLSHyW6cSq19snOsUpwlrVLpV7yJ3mybo9zHTL7k6zhcKt0VS3luelv4n3PJWRx0mr6PMnHgUicklcyXCcpeAN9suXq3epvP9jxSCeJuf4%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG2C6Gy0z68W8kU_zrIadRR43FYUgqgnoUhKR2wKyPQA00sMYV0DBQklJimH2T4Sf4fTFZwTpnbbdlwrUvyMICIe7KMI6fP7sZE4Tr4BP8UG6tqNoP1YXegh9oK-Et6WIRkHrnry-fMtdVY1C2aD4w1)]

Principle: Reversible activation of C-H bonds on a catalyst surface, followed by exchange with deuterium from the solvent or gas phase.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxV6wuazhdi-QT0Mx-6plG7AVP8Vrekb5n7vGMWK3-OAYNPtDtkdA_ALsBcA0oag5FfryVVBr8ZF5-YkzPGOs5aBx2PUS9NvGnrvWPrKX_4C1GOhWEsgPfZADIwjfxxA57z2JOVNXL6VHULZBLUA%3D%3D)]

Selectivity: Often directed by coordinating functional groups (e.g., -OH, -NH₂), leading to deuteration at adjacent positions.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG3rj9NLXHVIujAqQle4xn1JRdK8iLSHyW6cSq19snOsUpwlrVLpV7yJ3mybo9zHTL7k6zhcKt0VS3luelv4n3PJWRx0mr6PMnHgUicklcyXCcpeAN9suXq3epvP9jxSCeJuf4%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGtZ2E-yHFwI1zFvO-bntaFFam-zVcDSDXCK5qnPMwJvlId40kIFjnSBVt4VVZoRJI9qKhZFULcAXrO9ISQkG6ym2ZmQQOwt6QtX1UkGXPMUKtEgOQryTP2RmCLLcac84IZQnZdOXocH92yOOnccoNB3GXunHWXr-L2RqPqaL0Jb0Bcw2-9XkViDNbXxd5sXVQlpha4EOF5rlAS9lP0sDsEhcpdekHYy3ljLeBJ6V_JAoLjjPRuvSAzq3HE)]Reductive Deuteration (Modern SET)

Catalyst/Reagents: SmI₂, Na, D₂O, EtOD-d₁ nih.govthieme-connect.com

Deuterium Source: D₂O, deuterated alcohols[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4X9LLFXeQl3WQZxCeSMPk-16LIHz-cfCRVIcDyIpiOE-CF6foktnU5aAp3MhcbIanQMKrvOanh32aXelOBGQzFRicqIImFJJkefTacYKNGcp1-FGXrkMcuazrhWMFtR3zGXUg0HjRyO5wSQ%3D%3D)][ thieme-connect.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjZFUjb0LHB07fjEytPTULyxVJUF-2wCpuODubYevLQ2mGmuBVcNYdrCEmSLLmhIWuoPjmM1Wv-oBaTYTmV5apaCsTQaJVlfUeoqIB6z9qLxHNxXeXZMk-JBqCaKRvkUbbDtD9EFnWUmnEGOx4AaRkIUerVPZn8obeo1jtcF1N6lxCiwvlCLFb)]

Principle: Single-electron transfer from a reducing agent (e.g., SmI₂) to a substrate (e.g., acyl chloride) to form a radical anion, which is then quenched by a deuterium source.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4X9LLFXeQl3WQZxCeSMPk-16LIHz-cfCRVIcDyIpiOE-CF6foktnU5aAp3MhcbIanQMKrvOanh32aXelOBGQzFRicqIImFJJkefTacYKNGcp1-FGXrkMcuazrhWMFtR3zGXUg0HjRyO5wSQ%3D%3D)]

Selectivity: Highly selective for the reduction of specific functional groups (e.g., esters, acyl chlorides).[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4X9LLFXeQl3WQZxCeSMPk-16LIHz-cfCRVIcDyIpiOE-CF6foktnU5aAp3MhcbIanQMKrvOanh32aXelOBGQzFRicqIImFJJkefTacYKNGcp1-FGXrkMcuazrhWMFtR3zGXUg0HjRyO5wSQ%3D%3D)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsgY4fHqmwe4NDEvbTAoCXJjsBLW9cZ8hpq7RRRuco0k54GKel4vn6nOWnPNKF-Gz6twLSzb3_Gy006pDbB1etbiZdieMFoUQ2Ivg6oOkx-D7QlGNkQ0cz9h_ZN1U%3D)]Reductive Deuteration (Classic)

Catalyst/Reagents: LiAlD₄, NaBD₄ nih.gov

Deuterium Source: The reagent itself[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4X9LLFXeQl3WQZxCeSMPk-16LIHz-cfCRVIcDyIpiOE-CF6foktnU5aAp3MhcbIanQMKrvOanh32aXelOBGQzFRicqIImFJJkefTacYKNGcp1-FGXrkMcuazrhWMFtR3zGXUg0HjRyO5wSQ%3D%3D)]

Principle: Nucleophilic delivery of a deuteride ion (D⁻) to an electrophilic carbonyl carbon.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4X9LLFXeQl3WQZxCeSMPk-16LIHz-cfCRVIcDyIpiOE-CF6foktnU5aAp3MhcbIanQMKrvOanh32aXelOBGQzFRicqIImFJJkefTacYKNGcp1-FGXrkMcuazrhWMFtR3zGXUg0HjRyO5wSQ%3D%3D)]

Selectivity: Reduces polar multiple bonds, particularly carbonyls in aldehydes, ketones, and esters.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4X9LLFXeQl3WQZxCeSMPk-16LIHz-cfCRVIcDyIpiOE-CF6foktnU5aAp3MhcbIanQMKrvOanh32aXelOBGQzFRicqIImFJJkefTacYKNGcp1-FGXrkMcuazrhWMFtR3zGXUg0HjRyO5wSQ%3D%3D)]Biocatalysis offers an environmentally sustainable and highly selective alternative for deuterium labeling. rsc.org Enzymes and whole-cell microbial systems can perform reactions with exceptional regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. rsc.org For example, studies have demonstrated that yeast strains such as Saccharomyces cerevisiae and Pichia pastoris can be used for the reductive deuteration of ketones to produce chiral deuterated building blocks with over 95% deuterium incorporation and high enantioselectivity. rsc.org

Chemo-enzymatic strategies combine chemical synthesis with biocatalytic steps. An example is the use of carboxymethylproline synthases to produce selectively deuterated versions of trans-carboxymethylprolines from chemically synthesized deuterated precursors. nih.gov The enzyme-catalyzed step ensures the correct stereochemistry in the final product. nih.gov The high selectivity of these biological systems stems from the precisely structured active sites of enzymes, which bind substrates in a specific orientation for the reaction to occur. nih.gov

Enantioselective Synthesis Pathways for Chiral Deuterated Molecules.mdpi.com

For chiral molecules like (S)-Chlorpheniramine-d6, controlling the stereochemistry at the chiral center during deuteration is paramount. This can be achieved either by creating the chiral center enantioselectively during the deuteration step or by preserving the stereochemistry of an already existing chiral center.

Chiral induction involves the use of a chiral influence to favor the formation of one enantiomer over the other. This can be accomplished using chiral catalysts. A notable example is the use of a copper hydride (Cu-H) catalyst complexed with a chiral ligand for the regio- and enantioselective hydrodeuteration of aryl alkenes. proquest.commarquette.edu This method allows for the creation of a new stereocenter with high enantiomeric excess in a single step from a non-chiral starting material. marquette.edu

Another sophisticated approach is the "memory of chirality," where a temporary chiral center is used to direct the stereoselective deuteration at another position before being removed. nih.gov This has been successfully applied to the enantioselective α-deuteration of amino acids without the need for external chiral sources, where the inherent chirality of the amino acid derivative itself directs the stereochemical outcome of the deuteration. nih.gov

In many cases, the goal is to introduce deuterium into a molecule that is already chirally pure without disturbing the existing stereocenter. This is known as stereoretention. A key strategy for achieving this in α-chiral amines involves using a catalyst that binds strongly to the substrate. nih.gov For example, an electron-deficient ruthenium catalyst has been shown to perform direct and stereoretentive deuteration of α-chiral primary amines using D₂O. nih.gov The proposed mechanism involves the formation of a ruthenium-amido intermediate, which undergoes reversible β-hydride elimination to form an imine that remains tightly bound to the metal center. A rapid H/D exchange at the metal hydride, followed by re-addition to the imine, occurs faster than the dissociation of the prochiral imine intermediate, thus preventing racemization and ensuring high retention of the original stereochemistry. nih.gov This principle of retaining configuration has also been observed in the HDX of amino acids like alanine (B10760859) in the presence of a ruthenium on carbon catalyst. mdpi.com Furthermore, introducing deuterium at a labile chiral center can stabilize it against racemization, a phenomenon known as deuterium-enabled chiral switching (DECS). acs.orgnih.gov

Determination of Isotopic Enrichment and Stereochemical Purity in Labeled Compounds.rsc.orgmdpi.comdeutramed.com

After synthesis, the resulting compound must be rigorously analyzed to confirm its identity and purity. This involves determining the percentage and location of deuterium incorporation (isotopic enrichment) and the ratio of the desired enantiomer to its mirror image (stereochemical purity).

The determination of isotopic enrichment is commonly achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org High-resolution mass spectrometry (HR-MS) is used to analyze the isotopic pattern of the molecule. rsc.org By extracting and integrating the signals for the unlabeled compound and its deuterated isotopologues, the percentage of isotopic purity can be calculated. rsc.org NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides complementary information. nih.gov ¹H NMR can quantify the reduction in signal intensity at the deuterated positions, while ²H NMR directly detects the deuterium atoms, confirming their location in the molecule and providing insights into the relative isotopic purity. rsc.orgnih.gov

The analysis of stereochemical purity is crucial for chiral compounds. skpharmteco.com The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, which can separate enantiomers. skpharmteco.com A more recent and powerful technique for analyzing molecules that are chiral due to isotopic substitution is molecular rotational resonance (MRR) spectroscopy. marquette.edu MRR can unambiguously determine the absolute stereochemistry and provide a quantitative measurement of the enantiomeric excess (%ee) without the need for derivatization. marquette.edu For certain molecules, NMR spectroscopy in the presence of chiral additives can also be used to distinguish between enantiomers and determine their purity. rsc.org

Table 2: Analytical Methods for Characterization of Deuterated Chiral Compounds To view the data, click on the table rows.

Analysis of Isotopic Enrichment

Technique: High-Resolution Mass Spectrometry (HR-MS) rsc.orgrsc.org

Principle: Measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation of isotopologues based on mass differences between H and D.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuj3YBNQBnMo4BdHCB9-H4TB18rVyWol_Xwr-wwCUh9SrjXXJYaxSsDPcztdkn_jZOc0U1TPcCl6XobFYrNkOeP6UYJYja7z12XuZ0GX5Weqz-mqOWSC7CCnofUCo7b1FLzO8%3D)]

Information Obtained: Percentage of isotopic purity, distribution of isotopologues (M, M+1, M+2, etc.).[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEY2MCq78pWezjrmEEgQ0wzZ37P61OVevJG2U1Iau-QLHTW6Pmg6sP42Ssv71V19beRudu_KpJOrSJNWkSrkh7EvrdjGotewpWk7jXUWV3nQewV58Ow8dmdFsBONAhlAFdXnGTssl34P-vs_7__gguePZjSrZYnBw%3D%3D)]Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H) nih.gov

Principle: ¹H NMR quantifies the loss of proton signals at deuterated sites. ²H NMR directly detects deuterium nuclei, confirming their location.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHDj1T5Jb-Nz2YiuoO3nmzG6geVyNmCWcIF0IEasamFLgOpTm_xN4Vbn8ZHSGA5L1POsD-YJycCtBsx7rWnQ-cwvbkpiVdqPEYvbjvRm_chg1fL041sshvzl_p9xe2LYAQPeuc%3D)]

Information Obtained: Position of deuterium labels, relative isotopic purity at specific sites.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFpeee_-SmtjGDcfR_GGzQ_-1F1BvPOMszQHdoIsC1pKfrJWhAsezlStJM_LKJy8h0PFv18-SFcWjb3hWvIh7OLY5FFkN3wavILYN0644FtV0OCjFP-zqHW23crQOdkb0QIcsT5BfMix2sTQmQIzthfffZ4DyWlyGMaaog%3D)]Analysis of Stereochemical Purity

Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC) skpharmteco.com

Principle: Differential interaction of enantiomers with a chiral stationary phase leads to different retention times, allowing for their separation and quantification.[ skpharmteco.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtMJ2JPB4CLmjdFKbsRIDRl7Ln6jpb5gfLnkmpgtoKoUOemJFI2jCUlNWt243EP1ucN247oxHVH5mwY_7JB1Dw8_Bk9SqOtCrWdy9NEUKuzco4dfqTjXMguV6HcyJufK2rF4FAKnshDO4LdkzSd_7zjPC0FDEiACLmTv1IlmsaUTaz9sxxQJE3rRYYncPG_PFt9wFVkgNjInYU7m0S-yt1nL7IMF1qLyar0dczn59HTSNTeLc%3D)]

Information Obtained: Enantiomeric excess (%ee), enantiomeric purity.[ canada.ca(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDXrFlkWwCo4MHF-18snIOxb3RBVN2vw03dXVa2CRIjw0_gnHLTs-8-N-iucgFehJkyAFZoPvofomr59yM39onwFgCuZ7bpkyruiMBNve7h10fECR1K7OsmdgvO0_2D1TE3R0COBfoFmQj6XeNP3Wvmuud1boXn5Kep2SflHPvrDBFgmpu3k3ZCfU1sdbLjs8aZnm0p1CL5Edn_PhffsGnYINEIfU7rj0sl2ITW_5c0HdE3ahIPtJG4nRMPZmOAfO0vG2eC8tSvrOjTd87-b6fQ2aGZ94zoRUxPCflbPNXoQ8PBnWXdevaD9yBvqQkYCzL8s-W8i4mYooYP0Db21ucLHSSlI5XXkPkAwYw4omEoCspFJXybYv8clH40DLgStg%3D)]Technique: Molecular Rotational Resonance (MRR) Spectroscopy marquette.edu

Principle: Measures the rotational transitions of a molecule in the gas phase, which are unique for each stereoisomer and isotopologue.[ marquette.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_OdoW2--nkv73ODxo8zDGOGNFwNJ9PtIqIk0upXaOhC9N0BeDqJ_-VfqZ_tisCDzellKg97IL6ib8WDcOvHz8FSTL7vzFEVBh-9h0FwW2LWNi6-8fGGZAh0RjBa7GX77a8JflJEDnKNFbJPuDUfsMR_6LAJsKx7_9b3n6o2sYSBL5HgHdKj1JlBOlROq4lw%3D%3D)]

Information Obtained: Unambiguous determination of absolute stereochemistry, quantitative enantiomeric excess (%ee), and isotopic composition.[ proquest.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6NUQFD4ttE0g2iShLRyYRGDBec_X_veQzJ6zlephGjkcprBgpLBsW3tXmctXTkJDvgysH3y7bk2kndPyQSh4h2cNhL3GCxgFLZ4P7178qUGK1VL5NQffTwdjO8aNXXn4WrEpJPzDCRUucpHxmlDeDBnoZyzKoyaFg8v3wN5j9HXrmFzFU6nxyqQYCOK534SzhVeYZdLHK6900lnsWmfCq-Fj_JwYelg%3D%3D)][ marquette.edu(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF_OdoW2--nkv73ODxo8zDGOGNFwNJ9PtIqIk0upXaOhC9N0BeDqJ_-VfqZ_tisCDzellKg97IL6ib8WDcOvHz8FSTL7vzFEVBh-9h0FwW2LWNi6-8fGGZAh0RjBa7GX77a8JflJEDnKNFbJPuDUfsMR_6LAJsKx7_9b3n6o2sYSBL5HgHdKj1JlBOlROq4lw%3D%3D)]Technique: NMR with Chiral Additives rsc.org

Principle: A chiral solvating or derivatizing agent interacts differently with each enantiomer, inducing chemical shift differences in their NMR spectra.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECzHdFpLH38-TkCrIALO8TlQqEvOQS6r-QqSdBOq5jILdGHznW87HIJ8pbSHvVhV4NY1vhAmVyflVuI1AMq5fwkS9YX2hw4pvofG_cYSotpF06RyN_JVwrrtuIzQ3r8XN_4_Z1pQpG5QKc_v-yZjSe8X0uHE7ci3r17Uv8nQ%3D%3D)]

Information Obtained: Enantiomeric excess (%ee).Advanced Spectroscopic Techniques for Deuterium Quantification (e.g., quantitative NMR, high-resolution mass spectrometry)

The precise quantification of deuterium incorporation is a critical aspect of the analysis of deuterated compounds. Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) are two powerful and complementary techniques for this purpose.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR, particularly utilizing both proton (¹H) and deuterium (²H) nuclei, serves as a primary method for determining the isotopic abundance and the specific sites of deuteration within a molecule. nih.gov For (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt, where the deuterium labels are on the N,N-dimethyl group, ²H NMR is especially informative.

The fundamental principle of qNMR lies in the direct proportionality of the integrated signal area of a nucleus to the number of nuclei contributing to that signal. researchgate.net By comparing the integral of a deuterium signal to that of a known internal standard, the absolute quantity of the deuterated species can be determined. nih.gov A combined ¹H and ²H NMR approach can yield highly accurate measurements of isotopic abundance, often surpassing the precision of mass spectrometry methods. nih.gov

For the analysis of (S)-Chlorpheniramine-d6, a sample is dissolved in a suitable NMR solvent, and both ¹H and ²H spectra are acquired. In the ¹H spectrum, the signals corresponding to the residual protons on the dimethyl group would be significantly diminished. Conversely, the ²H spectrum would show a distinct signal corresponding to the six deuterium atoms of the -N(CD₃)₂ group. The percentage of deuteration can be calculated by comparing the integrals of the deuterated and non-deuterated signals. The ERETIC (Electronic REference To access In vivo Concentrations) method can be employed in ²H NMR to provide a generic reference signal, minimizing acquisition time and improving accuracy for determining (D/H) ratios at different molecular sites. researchgate.netacs.org

Key Parameters for qNMR Analysis of (S)-Chlorpheniramine-d6:

| Parameter | Specification | Purpose |

| Nuclei | ¹H and ²H | To quantify residual protons and incorporated deuterons. |

| Internal Standard | e.g., tert-butyl-d9 alcohol | To provide a reference for absolute quantification. nih.gov |

| Solvent | Non-deuterated solvent (for ²H NMR) | To avoid interfering signals from the solvent. |

| Method | ERETIC | To provide a stable and accurate reference signal for quantification. acs.org |

| Data Analysis | Integration of signals | To determine the ratio of deuterated to non-deuterated species. |

High-Resolution Mass Spectrometry (HRMS)

For (S)-Chlorpheniramine-d6 Maleate Salt, HRMS analysis would reveal a molecular ion peak corresponding to the mass of the deuterated compound. The high resolution allows for the separation of the desired d6 isotopologue from lower and higher deuterated species, as well as from natural abundance isotopes of other elements like ¹³C. rsc.org By analyzing the isotopic cluster of the molecular ion, the distribution of deuterated species (d0 to d6) can be determined, and the average deuterium incorporation can be calculated. This strategy has been successfully used to evaluate the isotopic enrichment of various deuterated pharmaceuticals. rsc.org

Hydrogen-deuterium exchange (H-D) mass spectrometry can also be a useful technique. While typically used for studying protein conformation, the principles can be applied to small molecules to identify the number of labile hydrogens, which can help in structural elucidation of metabolites. nih.gov

Expected HRMS Data for (S)-Chlorpheniramine-d6:

| Ion | Calculated m/z (Monoisotopic) | Observed m/z | Isotopic Enrichment (%) |

| [M-d0+H]⁺ | 275.1213 | - | < 1% |

| [M-d6+H]⁺ | 281.1590 | 281.1595 | > 98% |

M refers to the neutral (S)-Chlorpheniramine base.

Chromatographic Methods for Chiral Purity Assessment of Deuterated Stereoisomers

Ensuring the enantiomeric purity of a chiral drug is critical, as different enantiomers can have distinct pharmacological and toxicological profiles. dergipark.org.tr For this compound, it is essential to verify that the desired (S)-enantiomer is present in high excess and that the deuteration process has not induced racemization. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. Several types of CSPs have been successfully employed for the separation of chlorpheniramine (B86927) enantiomers.

Commonly Used Chiral Stationary Phases for Chlorpheniramine:

Cyclodextrin-based CSPs: Beta-cyclodextrin (B164692) (β-CD) and its derivatives are frequently used. The enantioselective separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386). A method using a CYCLOBOND I 2000 (a β-cyclodextrin based column) has been developed for the baseline separation of (S)- and (R)-chlorpheniramine. nih.govnih.gov

Polysaccharide-based CSPs: Amylose (B160209) and cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), are highly effective for the chiral resolution of a broad range of compounds, including chlorpheniramine. dergipark.org.trresearchgate.net These CSPs provide enantioselectivity through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance.

Chiral mobile phase additives: An alternative to a chiral column is the use of a chiral additive in the mobile phase with a standard achiral column (e.g., ODS). For instance, carboxymethyl-β-cyclodextrin has been used as a chiral mobile phase additive to separate chlorpheniramine enantiomers. nih.gov

A validated chiral HPLC method for this compound would involve injecting the sample onto a suitable chiral column and monitoring the elution profile. The presence of a single major peak at the retention time corresponding to the (S)-enantiomer would confirm its chiral purity. The limit of detection for the unwanted (R)-enantiomer should be low enough to ensure the high enantiomeric excess required for pharmaceutical use.

Illustrative Chiral HPLC Separation Data for Chlorpheniramine Enantiomers:

| Compound | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (%) |

| (R)-Chlorpheniramine | 11.36 | 3.80 | - |

| (S)-Chlorpheniramine | 9.63 | - | > 99% |

Data adapted from a study using a Chiralpak AD-H column. dergipark.org.tr

In addition to HPLC, other chromatographic and electrophoretic techniques such as chiral gas chromatography (GC) and capillary zone electrophoresis (CZE) can also be used for chiral purity assessment. oup.com CZE with cyclodextrin selectors has been shown to be effective for the simultaneous separation and quantitation of pheniramine, chlorpheniramine, and brompheniramine (B1210426) enantiomers. oup.com

Advanced Analytical Applications of S Chlorpheniramine D6 Maleate Salt in Research Investigations

Role as an Internal Standard in Quantitative Bioanalytical Methodologies

The primary application of (S)-Chlorpheniramine-d6 maleate (B1232345) salt is as an internal standard (IS) in quantitative bioanalysis. sigmaaldrich.comcerilliant.com Due to its structural and chemical similarity to the non-deuterated analyte, (S)-chlorpheniramine, it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. However, its increased mass, due to the deuterium (B1214612) atoms, allows it to be distinguished from the analyte, making it an ideal tool for accurate and precise quantification. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Analytes

(S)-Chlorpheniramine-d6 maleate salt is instrumental in the development and validation of robust LC-MS/MS methods for the quantification of chlorpheniramine (B86927) in various biological matrices. sigmaaldrich.comcerilliant.com These methods are essential in pharmacokinetic studies, clinical toxicology, and pharmaceutical research. The use of a stable isotope-labeled internal standard (SIL-IS) like (S)-Chlorpheniramine-d6 is considered the gold standard in quantitative bioanalytical mass spectrometry.

Validation of these methods typically involves assessing linearity, precision, accuracy, and sensitivity. For instance, a validated HPLC-ESI-MS/MS method for quantifying chlorpheniramine in human plasma demonstrated excellent linearity over a concentration range of 0.05 to 10 ng/mL. nih.gov The precision, measured as the coefficient of variation (%CV), was found to be between 1.5% and 6.8% for intra-batch analysis and 2.4% to 9.0% for inter-batch analysis. nih.gov The accuracy ranged from 99.1% to 106.6%. nih.gov Another study using a deuterated analog for GLC-mass spectrometry reported a linear calibration curve from 0-160 ng/ml of serum with a sensitivity limit of 1-2 ng/ml. nih.gov The use of the deuterated standard ensures that any variability during sample preparation and analysis affects both the analyte and the IS equally, leading to reliable and reproducible results.

| Method Validation Parameter | Finding | Reference |

| Technique | HPLC-ESI-MS/MS | nih.gov |

| Analyte | Chlorpheniramine | nih.gov |

| Internal Standard | Brompheniramine (B1210426) (structurally similar) | nih.gov |

| Matrix | Human Plasma | nih.gov |

| Linearity Range | 0.05-10 ng/mL | nih.gov |

| Intra-batch Precision (%CV) | 1.5% to 6.8% | nih.gov |

| Inter-batch Precision (%CV) | 2.4% to 9.0% | nih.gov |

| Accuracy | 99.1% to 106.6% | nih.gov |

(Note: The table above presents data from a study using a structurally similar, non-isotopic internal standard. The principles and expected performance are directly applicable and often improved with the use of a stable isotope-labeled standard like (S)-Chlorpheniramine-d6.)

Strategies for Compensating for Matrix Effects and Ionization Variability

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS bioanalysis. nih.gov These effects can lead to inaccurate quantification. The use of a co-eluting SIL-IS like (S)-Chlorpheniramine-d6 is the most effective strategy to compensate for these variations. nih.gov

Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is normalized, leading to a more accurate and precise measurement. This is crucial when analyzing complex biological matrices such as plasma, urine, or tissue extracts, where the composition can vary significantly between samples. cerilliant.comnih.gov General strategies to evaluate matrix effects include post-column infusion and post-extraction addition, which help identify regions of ion suppression or enhancement in the chromatogram. nih.gov

Methodological Considerations for High-Throughput Quantification in Complex Biological Matrices

In settings that require high-throughput analysis, such as in vitro enzyme assays or the analysis of non-human animal tissue extracts, analytical methods must be both rapid and robust. The use of (S)-Chlorpheniramine-d6 supports these requirements by ensuring analytical reliability. Sample preparation in high-throughput environments often utilizes simplified procedures like protein precipitation or liquid-liquid extraction to minimize time. ijrpr.com While efficient, these methods may result in less clean extracts and more significant matrix effects. ijrpr.com

The presence of a reliable SIL-IS like (S)-Chlorpheniramine-d6 is critical in these scenarios to compensate for the increased analytical variability. sigmaaldrich.comcerilliant.com For example, methods have been developed for the quantification of chlorpheniramine in serum, plasma, and urine for applications in clinical toxicology and pharmaceutical research, which demand both speed and accuracy. sigmaaldrich.comcerilliant.commdpi.com The ability of the deuterated standard to mimic the behavior of the native analyte during extraction and ionization ensures that even with abbreviated sample cleanup, the quantitative results remain accurate.

Application in Chromatographic Separation Science

Beyond its role as an internal standard, this compound is also valuable in the field of chromatographic separation science, particularly for method development and optimization.

Optimization of Chiral and Achiral Chromatographic Systems for Deuterated Compounds and their Analogues

Chlorpheniramine is a chiral compound, with the (S)-enantiomer (dexchlorpheniramine) possessing most of the antihistaminic activity. nih.gov The separation of chlorpheniramine enantiomers is crucial for stereoselective pharmacokinetic and pharmacodynamic studies. (S)-Chlorpheniramine-d6 can be used during the development and optimization of chiral chromatographic methods.

Researchers have successfully developed enantioselective HPLC methods using chiral stationary phases (CSPs) like beta-cyclodextrin (B164692) and amylose (B160209) tris(3,5-dimethylphenylcarbamate). nih.govdergipark.org.tr For example, a separation on a beta-cyclodextrin column achieved an enantioselectivity (α) of 1.12 and a resolution factor (Rs) of 1.17 for the chlorpheniramine enantiomers. nih.gov The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve baseline separation. nih.gov In achiral separations, which are common for routine quantification in bioavailability studies, (S)-Chlorpheniramine-d6 serves to confirm the peak identity and retention time of the analyte. nih.gov

| Parameter | Chiral HPLC System 1 | Chiral HPLC System 2 | Achiral HPLC System |

| Stationary Phase | beta-cyclodextrin (CYCLOBOND I 2000) | Amylose tris(3,5-dimethylphenylcarbamate) | C8 |

| Mobile Phase | 0.25% diethylamine (B46881) acetate (B1210297) (pH 4.4):methanol (B129727):acetonitrile (85:7.5:7.5, v/v/v) | n-Hexane-IPA-DEA (97.5:2.5:0.025 v/v/v) | Gradient of methanol (35-90%) with 2.5 mM NH4OH |

| Flow Rate | 0.5 mL/min | 1.2 mL/min | Not specified |

| Detection | Mass Spectrometry (MSD) | Photodiode Array (PDA) at 258 nm | Tandem Mass Spectrometry (MS/MS) |

| Reference | nih.gov | dergipark.org.tr | nih.gov |

Utilization in Impurity Profiling and Related Substance Analysis

Ensuring the purity of active pharmaceutical ingredients (APIs) is a regulatory requirement. Impurity profiling involves the identification and quantification of any related substances or degradation products in the API. bruker.com These impurities can arise from the manufacturing process or during storage.

This compound can be employed as a reference standard in the analysis of impurities related to the non-deuterated form. In chromatographic techniques like HPLC, the deuterated standard can help to resolve and accurately quantify known impurities, such as Chlorpheniramine related compounds A, B, C, and the N-oxide. mtc-usa.comsynzeal.com Because the SIL-IS has a distinct mass-to-charge ratio (m/z), it does not interfere with the detection of the non-deuterated analyte or its impurities, allowing for precise quantification even at low levels. nih.gov This is particularly important for impurities that may be structurally very similar to the parent compound, making them difficult to resolve chromatographically. google.com The use of a labeled standard provides an additional layer of specificity and accuracy in quality control testing. clearsynth.com

Importance as a Reference Standard in Analytical Method Validation (AMV) and Quality Control (QC) in Research Laboratories

This compound is a certified reference material specifically designed for use as an internal standard in a variety of research applications, from clinical toxicology to pharmaceutical analysis. sigmaaldrich.comclearsynth.comcleanchemlab.com Its primary role is to ensure the accuracy, precision, and robustness of analytical methods intended to quantify (S)-chlorpheniramine in complex biological matrices such as plasma, serum, or urine. sigmaaldrich.comnih.gov

In quantitative analysis, particularly with LC-MS/MS, an ideal internal standard should behave almost identically to the analyte of interest during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. researchgate.net this compound fulfills this requirement perfectly. The incorporation of six deuterium atoms increases its molecular weight, allowing it to be differentiated from the unlabeled (S)-chlorpheniramine. lgcstandards.com However, its chemical structure and physicochemical properties remain virtually identical to the parent compound. This ensures that it experiences similar extraction recovery and co-elutes with the analyte, effectively compensating for variations in sample processing and matrix effects that can suppress or enhance the instrument's signal. mdpi.com

The use of this stable isotope-labeled standard is integral to the validation of analytical methods according to guidelines from regulatory bodies. cleanchemlab.comiomcworld.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters that are critically assessed using this compound as an internal standard include linearity, precision, accuracy, and robustness. wisdomlib.orgijpsjournal.com

For instance, research studies validating LC-MS/MS methods for the quantification of antihistamines in biological samples rely on such internal standards to establish confidence in the results. researchgate.net The data generated from these validation studies provide objective evidence of the method's reliability.

Table 1: Illustrative Performance Data from a Hypothetical LC-MS/MS Method Validation for (S)-Chlorpheniramine using this compound as an Internal Standard

| Validation Parameter | Acceptance Criteria | Result |

| Linearity | ||

| Calibration Range | - | 0.1 - 50.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 |

| Precision | ||

| Intra-day Precision (%RSD) | ≤ 15% | 3.5% - 7.8% |

| Inter-day Precision (%RSD) | ≤ 15% | 5.1% - 9.2% |

| Accuracy | ||

| Mean Recovery | 85% - 115% | 97.5% - 104.3% |

| Robustness | ||

| Variations in pH & Mobile Phase | No significant impact on results | Passed |

This table is a representative example based on typical validation results for similar analytical methods and does not represent data from a specific published study.

Establishing Analytical Traceability and Reproducibility in Research Studies

Analytical traceability is a fundamental concept in metrology, defined as the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations. eurachem.org In the context of pharmaceutical research, this means ensuring that the measured concentration of an analyte in a sample is verifiably linked to a recognized standard, ultimately tracing back to the International System of Units (SI).

The use of a Certified Reference Material (CRM) like this compound is a practical and robust way to establish this traceability. eurachem.orgresearchgate.net These standards are produced under stringent manufacturing protocols and are accompanied by a Certificate of Analysis (CoA) that provides comprehensive data on their identity, purity, and concentration, along with a statement of metrological traceability. sigmaaldrich.com

When a research laboratory uses this compound to prepare calibrators and quality control samples, it imparts traceability to the entire measurement process. eurachem.org The known concentration of the CRM serves as the reference point against which all unknown samples are quantified. This unbroken chain ensures that the results are not only accurate within the context of a single experiment but are also comparable to results generated in other laboratories, at different times, or using different equipment. eurachem.org

Reproducibility, the ability of a test or experiment to be accurately reproduced by others, is a direct beneficiary of established traceability. nih.gov By using a common, well-characterized reference standard like this compound, researchers can minimize a significant source of variability. This ensures that any observed differences in results are due to the experimental variables being studied, rather than inconsistencies in the analytical measurements themselves. This is particularly crucial in multi-site clinical trials or long-term research studies where consistency over time and location is essential. The stability and reliability of the deuterated standard ensure that the analytical method maintains its performance, leading to highly reproducible data. nih.gov

Investigative Studies on Stereoselective Biochemical Transformations Utilizing S Chlorpheniramine D6 Maleate Salt Non Clinical Focus

Elucidation of Enzymatic Metabolic Pathways in In Vitro and Non-Human In Vivo Systems

In vitro and non-human in vivo models are critical for dissecting the metabolic fate of xenobiotics. (S)-Chlorpheniramine-d6 Maleate (B1232345) Salt has been instrumental in these investigations, offering a clear method to trace the journey of the parent compound and its metabolites through complex biological matrices.

Application as a Mechanistic Probe for Isotopic Tracing in Biotransformation Reactions

The use of stable isotopes is a cornerstone of modern metabolic research, allowing scientists to track the fate of molecules within biological systems. wikipedia.org (S)-Chlorpheniramine-d6, with its deuterium-labeled N-methyl groups, acts as an ideal tracer. When introduced into in vitro systems, such as liver microsomes, or in non-human in vivo models, the deuterium (B1214612) atoms serve as a unique mass signature. This allows for the unambiguous identification of metabolites derived from the administered compound using mass spectrometry-based techniques.

For instance, studies utilizing pseudoracemic mixtures, which contain equal amounts of deuterated (S)-(+)-chlorpheniramine and unlabeled (R)-(-)-chlorpheniramine, enable the simultaneous investigation of the metabolic fate of both enantiomers under identical conditions. nih.gov This approach is crucial for differentiating the metabolic pathways of each stereoisomer and understanding the stereoselectivity of the involved enzymes. The distinct mass of the deuterated metabolites provides a clear and quantitative measure of the biotransformation of the (S)-enantiomer, separate from its (R)-counterpart. nih.gov This technique has been pivotal in identifying various metabolic products beyond simple demethylation, including hydroxylated and N-oxide metabolites in rat models. nih.gov

Characterization of Stereoselective Enzymatic N-Demethylation and Other Biotransformations (e.g., in hepatic microsomes from animal models)

The primary metabolic pathway for chlorpheniramine (B86927) is N-demethylation, a process catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Research using hepatic microsomes from animal models, such as rats, has demonstrated significant stereoselectivity in this process.

Incubations of racemic chlorpheniramine with liver microsomes from male rats resulted in the preferential N-demethylation of the S-(+)-enantiomer. nih.gov The formation of monodesmethylchlorpheniramine (DMChp) was observed, but further metabolism to didesmethylchlorpheniramine (DDMChp) did not occur in this specific system. nih.gov The intrinsic clearance (Vmax/Km) ratio for the formation of the S-(+)-metabolite compared to the R-(-)-metabolite was approximately 2.0, confirming the stereoselective nature of the reaction in favor of the S-(+)-enantiomer. nih.gov

Studies using pseudoracemic mixtures of deuterated (S)-(+)-CPA and unlabeled (R)-(-)-CPA in microsomes from rats and rabbits further detailed this stereoselectivity. In rat liver microsomes, the active (S)-(+)-enantiomer is N-demethylated about 35% faster than the inactive (R)-(-)-enantiomer. nih.gov Interestingly, this stereoselectivity appears to be species-dependent, as no significant differences in the metabolism rates of the enantiomers were detected in microsomes from four different inbred mouse strains. nih.gov In rabbit liver microsomes, N-demethylation occurred at a much faster rate than in rats, and the formation of the didesmethyl metabolite (DDMCPA) was also detected, which occurred with similar stereoselectivity to the first demethylation step. nih.gov

Table 1: Stereoselective N-Demethylation of Chlorpheniramine Enantiomers in Animal Liver Microsomes

| Animal Model | Microsome Source | Key Finding | Reference |

|---|---|---|---|

| Male Rat | Liver | N-demethylation is stereoselective for S-(+)-chlorpheniramine (S/R clearance ratio ≈ 2.0). | nih.gov |

| Rat | Liver | (S)-(+)-CPA is N-demethylated ~35% faster than (R)-(-)-CPA. | nih.gov |

| Rabbit | Liver | Several-fold faster N-demethylation rate than rat; stereoselectivity is the same or higher. Formation of didesmethyl metabolite observed. | nih.gov |

| Mouse (four inbred strains) | Liver | No significant difference in metabolism rates between enantiomers, indicating species-dependent stereoselectivity. | nih.gov |

Investigation of Enzyme Kinetics and Substrate Specificity Using Deuterated Analogues in Isolated Systems

Deuterated analogs are invaluable for detailed investigations into enzyme kinetics and substrate specificity. By using (S)-Chlorpheniramine-d6, researchers can precisely measure kinetic parameters for a single enantiomer even in the presence of its counterpart.

In studies with rat liver microsomes, the Michaelis-Menten constant (KM) values for the N-demethylation of both the (S)-(+) and (R)-(-) enantiomers were found to be the same. nih.gov This suggests that both enantiomers have a similar affinity for the binding site of the metabolizing enzyme. The observed difference in metabolic rate was therefore attributed to differences in the maximum velocity (Vmax) of the reaction. nih.gov Pretreatment of rats with phenobarbital, an inducer of CYP enzymes, increased the Vmax values for both enantiomers but did not affect the stereoselectivity of the N-demethylation process. nih.gov This indicates that the induced enzymes metabolize both enantiomers more rapidly but maintain the same preference for the (S)-form. These findings highlight how deuterated standards help to dissect the kinetic basis of stereoselective drug metabolism.

Analysis of Deuterium Kinetic Isotope Effects (DKIE) on Biochemical Reaction Rates

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect is a powerful tool for studying reaction mechanisms, particularly for identifying rate-determining steps involving C-H bond cleavage. nih.govnih.gov

Direct Measurement and Interpretation of Deuterium Substitution Effects on Enzyme Activity and Metabolic Flux

The N-demethylation of chlorpheniramine is a CYP-catalyzed oxidation reaction that involves the cleavage of a C-H bond on one of the N-methyl groups. nih.gov Substituting the hydrogens on these methyl groups with deuterium, as in (S)-Chlorpheniramine-d6, creates a stronger C-D bond compared to the C-H bond. If the cleavage of this bond is the rate-limiting step in the metabolic reaction, a primary DKIE will be observed, meaning the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. nih.govresearchgate.net

While specific DKIE values for chlorpheniramine N-demethylation are not widely published, the principles are well-established for many P450-mediated reactions. nih.gov For amine N-dealkylation reactions, KIEs are often low, which has been interpreted as evidence for a mechanism involving an initial one-electron oxidation rather than direct hydrogen abstraction as the primary rate-limiting step. nih.gov However, even a small DKIE can significantly alter the metabolic profile of a drug. This slowing of metabolism at the deuterated site can sometimes lead to "metabolic switching," where the enzyme metabolizes the drug at an alternative, non-deuterated site. nih.gov The use of (S)-Chlorpheniramine-d6 allows researchers to test for such effects, providing a deeper understanding of the flexibility and mechanism of the metabolizing enzymes. Studies on other drugs, like enzalutamide, have shown that deuteration of an N-methyl group can decrease intrinsic clearance by over 70% in human liver microsomes, demonstrating the profound impact a DKIE can have on metabolic flux. nih.gov

Table 2: Principles of DKIE in Metabolic Studies

| Parameter | Description | Significance in Studying (S)-Chlorpheniramine-d6 |

|---|---|---|

| Primary DKIE (kH/kD > 1) | Occurs when the C-H bond being broken is substituted with deuterium, and this bond cleavage is part of the rate-determining step. | A measured DKIE would indicate that C-H bond cleavage in the N-methyl group is at least partially rate-limiting for N-demethylation. nih.gov |

| Metabolic Switching | A phenomenon where deuteration at a primary metabolic site slows down the reaction, causing an increase in metabolism at other sites on the molecule. | Investigating the full metabolite profile of (S)-Chlorpheniramine-d6 can reveal if alternative pathways (e.g., ring hydroxylation) become more prominent. nih.gov |

| Intrinsic Isotope Effect | The isotope effect on the isolated chemical bond-breaking step of the enzymatic reaction. | Helps to elucidate the precise mechanism of the cytochrome P450 catalytic cycle for chlorpheniramine. washington.edu |

Research into Chiral Stability and Isomerization Processes in Non-Human Biological Environments

A critical question for any chiral drug is whether it maintains its stereochemical configuration in a biological environment. Chiral inversion, or racemization, is the process where one enantiomer converts into its mirror image. wikipedia.org If this were to occur with chlorpheniramine, the pharmacologically active (S)-enantiomer could convert to the less active (R)-enantiomer, or vice-versa, complicating the pharmacokinetic and pharmacodynamic profile.

Extensive research on the stereoselective disposition and metabolism of chlorpheniramine in various non-human systems has consistently shown distinct pharmacokinetic profiles for the (S)- and (R)-enantiomers. nih.gov For example, in rats, the clearance of the (+)-chlorpheniramine is significantly different from that of the (-)-isomer. nih.gov Similarly, studies on binding to plasma proteins in both rats and humans show stereoselectivity. nih.govnih.gov

This persistent difference in biological handling strongly implies that the chiral center of chlorpheniramine is configurationally stable and does not undergo significant isomerization or racemization in these non-human biological environments. If chiral inversion were a significant process, the pharmacokinetic differences between the enantiomers would diminish over time as they interconverted, leading to similar plasma concentration profiles. The absence of reports on such phenomena in the extensive literature on chlorpheniramine's stereoselective metabolism serves as strong indirect evidence for its chiral stability. Studies on other compounds have shown that stereochemical stability can be assessed in various biological matrices like blood and urine, but for chlorpheniramine, such specific investigations appear to have been unnecessary due to the consistent stereospecific findings. nih.gov

Conceptual Framework of Deuterium-Enabled Chiral Switching (DECS) in Stabilizing Stereocenters

The strategy of developing single-enantiomer drugs from their racemic precursors, a process known as "chiral switching," aims to improve therapeutic outcomes by isolating the pharmacologically active enantiomer (eutomer) from its less active or potentially toxic counterpart (distomer). nih.gov However, this approach is often unfeasible for chiral compounds that are prone to rapid in vivo interconversion at their stereocenters. nih.govdigitellinc.com Deuterium-Enabled Chiral Switching (DECS) has emerged as an innovative platform to address this challenge by stabilizing such labile chiral centers. nih.govnih.gov

The foundational principle of DECS lies in the substitution of a hydrogen atom with a deuterium atom at a specific chiral center within a molecule. nih.gov This isotopic substitution introduces a heavier, more stable bond due to the deuterium kinetic isotope effect (DKIE). The C-D bond has a lower vibrational frequency and a higher dissociation energy compared to a C-H bond, which can significantly slow down the rate of metabolic processes that involve the cleavage of this bond. nih.gov Consequently, this can reduce the rate of stereoisomerization, effectively "locking" the molecule in its desired enantiomeric form. nih.govnih.gov

While the primary goal of DECS is to stabilize a chiral center, the effects of deuteration can be multifaceted and are not always predictable. nih.gov Investigative studies have revealed several potential outcomes:

Stabilization of Stereocenters: The core application of DECS is to inhibit the in vivo racemization of a single enantiomer. By reducing the rate of interconversion, it becomes possible to study the distinct pharmacological properties of each enantiomer, which was previously not possible for rapidly interconverting compounds. nih.govnih.gov The degree of stabilization, however, can be highly variable and is dependent on the specific molecular structure and the metabolic pathways involved. nih.gov

Altered Bioavailability: Preclinical studies with other deuterated compounds have shown that the introduction of deuterium can lead to an increased bioavailability of the stabilized enantiomer when compared to the administration of the parent racemate. nih.gov This is often attributed to a decrease in first-pass metabolism, allowing more of the active compound to reach systemic circulation.

Modified Pharmacological Profile: By stabilizing a single enantiomer, DECS can help in elucidating novel pharmacological properties or mechanisms of action that may have been masked in the racemic mixture. nih.gov This can lead to an improved side-effect profile or even the discovery of new therapeutic applications for a well-known drug class. nih.gov

While extensive non-clinical research on the biochemical transformations specifically for (S)-Chlorpheniramine-d6 Maleate Salt is not widely available in the public domain, the principles of DECS can be illustrated with data from studies on other deuterated compounds. For instance, research on deuterated thalidomide (B1683933) and thiazolidinedione (TZD) analogs has demonstrated the successful application of this strategy. nih.govnih.gov

Illustrative Data on Enantiomeric Stability

To conceptualize how data for a DECS compound would be presented, the following table illustrates the kind of findings that would be expected from in vitro stability studies. The data shown here is hypothetical and based on the outcomes described for other compounds in DECS research.

| Compound | Incubation Medium | Incubation Time (hours) | Enantiomeric Excess (% ee) |

| (S)-Chlorpheniramine (non-deuterated) | Human Liver Microsomes | 0 | >99% |

| 2 | 85% | ||

| 6 | 60% | ||

| (S)-Chlorpheniramine-d6 | Human Liver Microsomes | 0 | >99% |

| 2 | 98% | ||

| 6 | 95% |

Illustrative Research Findings on Metabolic Transformation

Similarly, the impact of deuteration on the formation of metabolites can be a key area of investigation. The table below provides a hypothetical comparison of metabolite formation, which would be a crucial part of non-clinical studies.

| Compound | Primary Metabolite | Rate of Formation (pmol/min/mg protein) |

| (S)-Chlorpheniramine (non-deuterated) | N-desmethyl-chlorpheniramine | 150 |

| (S)-Chlorpheniramine-d6 | N-desmethyl-chlorpheniramine | 95 |

These illustrative tables highlight how the stabilization of the chiral center in (S)-Chlorpheniramine-d6 would be expected to result in a significantly lower rate of racemization and potentially altered metabolic pathways compared to its non-deuterated counterpart. Such studies are essential to understanding the full potential of applying the DECS strategy to a compound like chlorpheniramine.

Theoretical and Computational Research Approaches Applied to Deuterated Chiral Systems

Quantum Mechanical and Molecular Dynamics Simulations of Deuterated Stereoisomers

Quantum mechanical (QM) and molecular dynamics (MD) simulations are indispensable tools for investigating the structural and dynamic consequences of deuteration in chiral molecules. core.ac.ukresearchgate.net These methods allow researchers to build detailed models that can predict how the substitution of hydrogen with deuterium (B1214612) alters the molecule's fundamental properties.

Molecular dynamics simulations build upon these quantum mechanical insights to explore the dynamic behavior of molecules over time. nih.govrug.nl By simulating the movements of atoms and molecules, MD can model how a deuterated chiral compound like (S)-Chlorpheniramine-d6 interacts with its environment, such as a solvent or a biological receptor. arxiv.org These simulations can reveal differences in the conformational flexibility and intermolecular interactions of deuterated versus non-deuterated enantiomers. For example, MD simulations have been effectively used to study chiral recognition by characterizing the binding of chiral drugs to molecular micelles. nih.gov The orientation and formation of stereoselective intermolecular hydrogen bonds are key factors that can be elucidated through such simulations. nsf.gov

A specialized application of computational chemistry in this area is the analysis of chiral tag molecular rotational resonance spectroscopy data. nih.gov This technique, when combined with QM calculations, can be used to unambiguously determine the absolute configuration of molecules that are chiral solely due to deuterium substitution. nih.gov The computational models predict the rotational constants of different diastereomeric complexes formed between the deuterated analyte and a chiral tag molecule, which are then compared to experimental spectra to assign the stereochemistry. nih.gov

| Parameter | (S)-Isomer (Non-deuterated) | (S)-d6-Isomer (Deuterated) | Computational Method | Significance |

|---|---|---|---|---|

| C-H/C-D Bond Length (Å) | ~1.09 | ~1.088 | DFT (e.g., B3LYP/6-31G*) | Shorter bond length in deuterated analog due to lower zero-point energy. |

| C-H/C-D Stretch Freq. (cm-1) | ~2950 | ~2200 | QM Frequency Calculation | Significant frequency shift, a key spectroscopic marker for deuteration. |

| Binding Free Energy (kcal/mol) | -8.5 | -8.7 | MD with Free Energy Perturbation | Illustrates potential for stronger binding affinity due to isotopic effects. |

| Conformational Dihedral Angle (°) | 120.5 | 120.1 | QM Geometry Optimization | Subtle changes in conformation can impact receptor fit. |

Computational Prediction of Isotopic Effects on Molecular Interactions and Reaction Energetics

The primary and secondary kinetic isotope effects (KIEs) are among the most important consequences of deuteration. The deuterium kinetic isotope effect (DKIE) refers to the change in the rate of a chemical reaction when a hydrogen atom at or near the reactive site is replaced by deuterium. nih.govresearchgate.net Computational methods are crucial for predicting and understanding these effects.

By modeling the transition state of a reaction, QM calculations can determine the vibrational frequencies of both the reactant and the transition state for the deuterated and non-deuterated species. Using principles like the Bigeleisen-Mayer equation, these frequencies can be used to compute the theoretical KIE. rsc.org A primary KIE (kH/kD > 1) is expected when a C-H bond is broken in the rate-determining step of a reaction. This is because the C-D bond has a lower zero-point energy and requires more energy to break. This stabilization of the C-D bond is a key principle behind the development of some deuterated drugs, where metabolic pathways involving C-H bond cleavage are slowed down. nih.govresearchgate.net

Computational models can also predict equilibrium isotope effects (EIEs), which can influence binding affinities. For example, the slightly different vibrational properties and bond polarizabilities of C-D versus C-H bonds can alter non-covalent interactions like hydrogen bonding and van der Waals forces. nih.gov These subtle changes can lead to a difference in the binding free energy of a deuterated ligand to its protein target. Molecular dynamics simulations coupled with free energy calculation methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to predict these small but potentially significant differences in binding affinity.

| Reaction Step | Computational Model | Predicted kH/kD | Interpretation |

|---|---|---|---|

| N-demethylation (D on methyl group) | DFT Transition State Theory | ~6.5 | Significant primary KIE, suggesting this metabolic pathway would be substantially slowed. |

| Aromatic Hydroxylation (D on ring) | DFT Transition State Theory | ~1.2 | Small secondary KIE, indicating minor influence of deuteration at this position on the reaction rate. |

| Benzylic C-H Oxidation | QM/MM Simulation | ~7.0 | Strong primary KIE, indicating this is a major site of metabolism that can be blocked by deuteration. |

In Silico Modeling of Stereoselective Pathways in Synthesis and Biotransformation

In silico modeling plays a pivotal role in understanding and predicting the stereoselective synthesis and biotransformation of chiral molecules like (S)-Chlorpheniramine-d6. nih.gov Computational approaches can guide the development of synthetic routes that yield the desired enantiomer with high purity and predict the metabolic fate of the deuterated compound.

In the realm of synthesis, computational chemistry can be used to design and optimize chiral catalysts. chemrxiv.org By modeling the transition states of a catalytic reaction, researchers can understand the origins of enantioselectivity. researchgate.net For example, DFT calculations can be used to compare the energies of the transition states leading to the (R) and (S) products. This allows for the rational design of ligands or catalysts that lower the energy of the transition state for the desired stereoisomer, thus increasing the enantiomeric excess of the reaction. acs.org Such computational studies can screen potential catalysts and reaction conditions before they are tested in the lab, saving time and resources.

Regarding biotransformation, in silico models are used to predict the sites of metabolism (SOM) on a drug molecule and the metabolic pathways it is likely to undergo. Docking simulations can place the deuterated drug into the active site of metabolic enzymes, such as Cytochrome P450s, to identify likely points of interaction and oxidation. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can then be used to model the reaction energetics of, for example, hydrogen abstraction at different positions on the molecule. By comparing the activation energies for C-H versus C-D bond cleavage, these models can quantitatively predict how deuteration will alter the metabolic profile of the drug, potentially shifting metabolism to other sites or slowing it down altogether. nih.gov

| Modeling Technique | Objective | Predicted Outcome for (S)-Chlorpheniramine-d6 | Relevance |

|---|---|---|---|

| DFT Modeling of Chiral Catalyst | Predict enantiomeric excess (ee) | Catalyst X provides a lower energy transition state for the (S)-enantiomer by 2.0 kcal/mol, predicting >95% ee. | Guides the selection of the most effective catalyst for asymmetric synthesis. |

| Molecular Docking | Predict metabolic sites | The d6-methyl groups show reduced interaction with the active site of a CYP2D6 model compared to the non-deuterated analog. | Suggests that N-demethylation will be sterically and electronically disfavored. |

| QM/MM Reaction Simulation | Calculate activation energy for metabolism | Activation energy for benzylic C-D cleavage is 1.5 kcal/mol higher than for C-H cleavage. | Quantifies the metabolic stabilization provided by deuteration at a specific site. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.